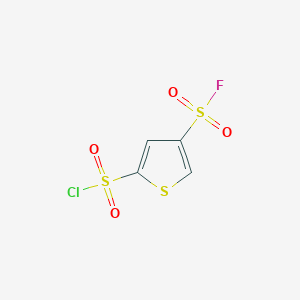
5-Chlorosulfonylthiophene-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a chemical compound that is widely used in scientific research. It is a versatile compound that has a range of applications in different fields of study.
Mécanisme D'action
The mechanism of action of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is not well understood. However, it is believed to act as a nucleophile in reactions with other compounds. It can react with a variety of functional groups, including alcohols, amines, and thiols.
Biochemical and Physiological Effects:
5-Chlorosulfonylthiophene-3-sulfonyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin and eyes. It is also a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chlorosulfonylthiophene-3-sulfonyl fluoride in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, which makes it useful for researchers in different fields of study. However, its toxicity and potential for irritation make it difficult to work with, and researchers must take appropriate precautions when handling it.
Orientations Futures
There are several future directions for research involving 5-Chlorosulfonylthiophene-3-sulfonyl fluoride. One area of interest is the development of new synthetic methods using this compound. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.
Conclusion:
In conclusion, 5-Chlorosulfonylthiophene-3-sulfonyl fluoride is a versatile compound that has a range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
Méthodes De Synthèse
The synthesis of 5-Chlorosulfonylthiophene-3-sulfonyl fluoride involves the reaction of 5-chlorothiophene-3-sulfonyl chloride with hydrogen fluoride gas. This reaction is carried out in the presence of a catalyst such as antimony pentachloride. The resulting product is a white crystalline solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
5-Chlorosulfonylthiophene-3-sulfonyl fluoride is widely used in scientific research as a reagent for the synthesis of various compounds. It is used in the synthesis of thieno[3,2-b]pyridine derivatives, which have antitumor and antiviral properties. It is also used in the synthesis of 2-(thiophen-2-yl)acetic acid derivatives, which have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)





![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)

![1-(4-Ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2891233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![1-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B2891242.png)